Terbium(III) sulfate octahydrate
Description
Overview of Lanthanide Sulfate (B86663) Research in Solid-State Chemistry
The solid-state chemistry of lanthanide sulfates is a rich and diverse area of research. Lanthanide ions (Ln³⁺) can form a variety of hydrated sulfates, with the degree of hydration often depending on the specific lanthanide ion's radius. researchgate.net For instance, the larger early lanthanides like Lanthanum (La) and Cerium (Ce) can form nonahydrates (Ln₂(SO₄)₃·9H₂O), while the smaller, later lanthanides, including terbium, typically form octahydrates (Ln₂(SO₄)₃·8H₂O). researchgate.net Less hydrated forms, such as pentahydrates and tetrahydrates, are also known for certain lanthanides. researchgate.net
Research in this area focuses on several key aspects:
Synthesis and Crystal Structure: Scientists employ various methods, including hydrothermal techniques and slow evaporation from aqueous solutions, to grow single crystals of lanthanide sulfates. acs.orgresearchgate.netresearchgate.net X-ray diffraction is a crucial tool for determining their precise crystal structures. researchgate.netresearchgate.net For example, Terbium(III) sulfate octahydrate crystallizes in the monoclinic system with the space group C12/c1. researchgate.netresearchgate.net The crystal structure consists of complex networks where lanthanide ions are coordinated to oxygen atoms from both water molecules and sulfate groups. researchgate.net
Thermal Properties: The thermal decomposition of lanthanide sulfate hydrates is studied to understand their stability and the pathway to forming anhydrous sulfates and, ultimately, lanthanide oxides at higher temperatures. researchgate.netosti.gov The dehydration of these compounds often occurs in distinct steps. osti.gov For example, heating this compound leads to the anhydrous form, and further heating to very high temperatures (around 1500°C) produces terbium oxides like Tb₄O₇. wikipedia.orgsciencemadness.org
Spectroscopic and Magnetic Properties: The unique electronic configurations of lanthanide ions give rise to interesting optical and magnetic properties. The sulfates are studied for their luminescence, particularly the sharp emission bands characteristic of the specific lanthanide ion. rsc.orgresearchgate.net Terbium compounds are especially noted for their strong green fluorescence. ottokemi.comwikipedia.org The magnetic properties of these materials are also an area of active investigation, with studies exploring phenomena like paramagnetism, antiferromagnetism, and ferromagnetism at different temperatures. iaea.orgbritannica.com
The ability to form robust coordination polymers and networks makes lanthanide sulfates versatile building blocks in materials design. acs.org By combining lanthanide sulfates with organic linkers, researchers can create new materials with tailored properties for applications in areas like lighting, sensors, and magnetism. acs.org
Historical Context of Terbium Compound Chemistry Research
The history of terbium is deeply intertwined with the discovery of the rare earth elements, a series of chemically similar elements that proved challenging for 19th-century chemists to isolate and identify. encyclopedia.comchemicool.com
The story begins in 1787 when Lieutenant Carl Axel Arrhenius discovered an unusual black mineral near the village of Ytterby, Sweden. encyclopedia.com This mineral, later named gadolinite, became the source for the discovery of several new elements. chemicool.com In 1794, Finnish chemist Johan Gadolin first identified a new "earth" (oxide) within this mineral, which he named yttria. encyclopedia.comchemicool.com
Decades later, in 1843, the Swedish chemist Carl Gustaf Mosander, who had previously discovered lanthanum, turned his attention to yttria. rsc.orgchemicool.com He suspected it was not a single substance but a mixture. chemicool.com Through a painstaking process of fractional precipitation, Mosander succeeded in separating yttria into three different components: a white fraction (true yttria), a rose-colored fraction he named "erbia," and a yellow fraction he called "terbia". rsc.org This marked the initial discovery of terbium. chemicool.comwikipedia.org
However, the early days of rare earth chemistry were marked by confusion and misidentification, partly due to the rudimentary equipment available. encyclopedia.com The names "erbia" and "terbia" were even swapped by other chemists for a time. encyclopedia.com It took several decades for the existence of terbium to be definitively confirmed, and pure terbium compounds were not prepared until the advent of more advanced separation techniques, such as ion exchange, in the 20th century. britannica.comwikipedia.org French chemist Jean-Charles Galissard de Marignac is credited with isolating an oxide of terbium in 1878, and Georges Urbain later produced highly pure terbium salts through extensive fractional crystallization in the early 1900s. encyclopedia.combritannica.comchemicool.com
Interactive Data Tables
Table 1: Crystallographic Data for this compound (Tb₂(SO₄)₃·8H₂O) Data sourced from single-crystal X-ray diffraction studies at 293 K. researchgate.netresearchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C12/c1 (No. 15) |
| a | 13.493(3) Å |
| b | 6.714(1) Å |
| c | 18.231(3) Å |
| β | 102.16(2)° |
| Volume (V) | 1614.5 ų |
| Z | 4 |
| Formula Weight | 750.16 g/mol ottokemi.comsigmaaldrich.comsigmaaldrich.com |
Table 2: Key Milestones in the Discovery and Research of Terbium
| Year | Event | Key Figure(s) | Significance |
| 1787 | Discovery of a new mineral (later named gadolinite) near Ytterby, Sweden. encyclopedia.com | Carl Axel Arrhenius | Provided the source material for the discovery of multiple rare earth elements. encyclopedia.com |
| 1794 | Isolation of a new oxide, "yttria," from gadolinite. chemicool.com | Johan Gadolin | First identification of the mixed earth that contained terbium. chemicool.com |
| 1843 | Separation of yttria into three new earths: yttria, erbia, and terbia. rsc.orgwikipedia.org | Carl Gustaf Mosander | The initial discovery of terbium as a distinct earth (oxide). rsc.orgwikipedia.org |
| 1878 | Isolation of an oxide of a new element from "new terbia". encyclopedia.com | J. C. Galissard de Marignac & Marc Delafontaine | Further confirmation of terbium as an element. encyclopedia.com |
| Early 1900s | Preparation of highly pure terbium compounds. britannica.com | Georges Urbain | Provided pure samples for accurate characterization of terbium's properties. britannica.comchemicool.com |
Structure
2D Structure
Properties
IUPAC Name |
terbium(3+);trisulfate;octahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.8H2O.2Tb/c3*1-5(2,3)4;;;;;;;;;;/h3*(H2,1,2,3,4);8*1H2;;/q;;;;;;;;;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSFZSUHOIHUFR-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Tb+3].[Tb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H16O20S3Tb2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583439 | |
| Record name | Terbium(3+) sulfate--water (2/3/8) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
750.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13842-67-6 | |
| Record name | Terbium(3+) sulfate--water (2/3/8) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Terbium(III) sulfate octahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Crystal Growth Techniques
Solution-Phase Synthesis Approaches
The primary methods for synthesizing terbium(III) sulfate (B86663) involve reactions in aqueous media, capitalizing on the reactivity of terbium oxides or the metal itself with sulfuric acid, followed by controlled crystallization.
Reaction of Terbium Oxides with Sulfuric Acid
A common and effective route to terbium(III) sulfate involves the reaction of terbium oxides with sulfuric acid. wikipedia.org Specifically, terbium(III,IV) oxide (Tb₄O₇), a main commercial terbium compound, reacts with hot, concentrated sulfuric acid to produce terbium(III) sulfate. wikipedia.orgchemeurope.com
A detailed laboratory-scale procedure involves wetting the terbium oxide powder with deionized water, followed by the dropwise addition of concentrated sulfuric acid until the solid has completely dissolved. researchgate.net The reaction can be summarized as:
Tb₄O₇ + 6 H₂SO₄ → 2 Tb₂(SO₄)₃ + 6 H₂O + ½ O₂
Alternatively, terbium metal can be dissolved directly in dilute sulfuric acid to form aqueous solutions of the terbium(III) ion, which can then be used for crystallization. webelements.compilgaardelements.com
Controlled Crystallization from Aqueous Solutions
Following the synthesis of the aqueous terbium(III) sulfate solution, the octahydrate is typically obtained through controlled crystallization. Colorless crystals of Tb₂(SO₄)₃·8H₂O can be formed from aqueous solutions. wikipedia.org A frequently used method is slow evaporation at room temperature over a period of several weeks. researchgate.net
The solubility of terbium sulfate exhibits inverse temperature dependence, meaning it is less soluble in hot water. sciencemadness.org The compound also shows a propensity for forming supersaturated solutions, which may remain stable for several days before crystallization commences. sciencemadness.org For lanthanide sulfates in general, evaporation of aqueous mixtures of the trivalent oxide and sulfuric acid at a controlled temperature of 300 K (27°C) is a recognized method for obtaining the octahydrate form. researchgate.net
Advanced Crystal Growth Protocols
To obtain high-purity crystals suitable for detailed structural analysis or specific applications, more advanced synthetic protocols are employed.
Hydrothermal Synthesis for Enhanced Crystallinity
Hydrothermal synthesis is a powerful technique for producing highly crystalline materials by carrying out reactions in water at elevated temperatures and pressures. While specific literature detailing the hydrothermal synthesis of terbium(III) sulfate octahydrate is limited, the method has been successfully applied to other terbium compounds and lanthanide sulfates, highlighting its potential. mdpi.comresearchgate.net For example, terbium(III) squarate hydrate (B1144303) has been synthesized hydrothermally by heating a suspension of terbium(III) oxide and squaric acid at 150°C for 72 hours. mdpi.com Similarly, this technique has been used to prepare europium selenate (B1209512) tetrahydrate and various lanthanum sulfate hybrids, demonstrating its utility in creating complex inorganic structures with high crystallinity. researchgate.netresearchgate.net The application of hydrothermal methods could therefore be a promising avenue for enhancing the crystalline quality of terbium(III) sulfate.
Single Crystal Growth for X-ray Diffraction Studies
Growing single crystals of sufficient size and quality is essential for definitive structural elucidation by X-ray diffraction. A specific protocol for growing single crystals of Tb₂(SO₄)₃·8H₂O has been reported. researchgate.net The process begins with the dissolution of Tb₄O₇ in concentrated sulfuric acid, after which the solution is heated nearly to dryness. researchgate.net The resulting solid is then redissolved in a methanolic aqueous solution. researchgate.net Colorless single crystals are subsequently obtained through slow evaporation of the solvent at room temperature over several weeks. researchgate.net
X-ray diffraction analysis of these crystals reveals that this compound crystallizes in the monoclinic system with the space group C12/c1. researchgate.netresearchgate.net The crystal structure consists of terbium atoms coordinated by eight oxygen atoms, four from water molecules and four from sulfate anions. researchgate.net
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C12/c1 (No. 15) |
| a | 13.493(3) Å |
| b | 6.714(1) Å |
| c | 18.231(3) Å |
| β | 102.16(2)° |
| Volume (V) | 1614.5 ų |
| Z | 4 |
Data from Wei & Zheng, 2003. researchgate.netresearchgate.net
Anhydrate Preparation and Rehydration Studies
The anhydrous form of terbium(III) sulfate, Tb₂(SO₄)₃, can be prepared through the thermal dehydration of the octahydrate salt. wikipedia.org The melting point of the octahydrate is noted as 360°C, a temperature likely associated with significant loss of water of hydration leading towards the anhydrous state. prochemonline.com Further heating to very high temperatures (approximately 1500°C) will cause decomposition into terbium(III,IV) oxide. sciencemadness.org
A chemically significant characteristic of the anhydrous salt is its rehydration behavior. When anhydrous terbium(III) sulfate is exposed to water, it undergoes an exothermic reaction as it re-forms the hydrated structure. wikipedia.org
Table 2: Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | Tb₂(SO₄)₃·8H₂O |
| Terbium(III) sulfate | Tb₂(SO₄)₃ |
| Terbium(III,IV) oxide | Tb₄O₇ |
| Terbium(III) oxide | Tb₂O₃ |
| Sulfuric acid | H₂SO₄ |
| Water | H₂O |
| Terbium | Tb |
| 2,2'-bipyridine | C₁₀H₈N₂ |
| Squaric acid | C₄H₂O₄ |
| Europium selenate tetrahydrate | Eu₂(SeO₄)₃·4H₂O |
| Lanthanum(III) sulfate oxalate | La₂(C₂O₄)(SO₄)₂(H₂O)₃ |
Structural Characterization and Crystallographic Analysis
Single-Crystal X-ray Diffraction Investigations
Crystallographic analysis of terbium(III) sulfate (B86663) octahydrate has revealed that it crystallizes in the monoclinic system. researchgate.net The specific space group has been identified as C12/c1 (No. 15), which dictates the symmetry elements present within the crystal lattice. researchgate.net This determination is a critical first step in solving the crystal structure, as it defines the framework within which the atoms are arranged.
Precise measurements of the unit cell dimensions and the angle of the monoclinic system have been obtained through refinement of the X-ray diffraction data. researchgate.net These lattice parameters define the size and shape of the fundamental repeating unit of the crystal. For terbium(III) sulfate octahydrate, the determined lattice parameters are:
| Lattice Parameter | Value |
| a | 13.493(3) Å |
| b | 6.714(1) Å |
| c | 18.231(3) Å |
| β | 102.16(2)° |
| Volume (V) | 1614.5 ų |
| Z (Formula units per unit cell) | 4 |
| Data obtained at T = 293 K. researchgate.net |
These values are crucial for calculating the theoretical density and for comparing with other isostructural compounds.
The coordination environment of the terbium(III) (Tb³⁺) ion is a key feature of the crystal structure. Each Tb³⁺ ion is coordinated to eight oxygen atoms, forming a distorted square antiprism. researchgate.net These oxygen atoms originate from four water molecules, one bidentate sulfate anion (μ₂-SO₄²⁻), and three tridentate sulfate anions (μ₃-SO₄²⁻). researchgate.net The Tb-O bond distances range from 2.300 Å to 2.482 Å. researchgate.net This coordination geometry is a common feature among the heavier lanthanide sulfates.
The crystal structure of this compound is further stabilized by an extensive network of hydrogen bonds. The eight water molecules of hydration play a crucial role in this network, acting as hydrogen bond donors. researchgate.net These hydrogen bonds are formed between the hydrogen atoms of the water molecules and the oxygen atoms of the sulfate groups, as well as other water molecules. researchgate.net These interactions create a robust three-dimensional framework, contributing to the stability of the crystal lattice. The O···O distances in these hydrogen bonds range from 2.715 Å to 3.036 Å. researchgate.net
Powder X-ray Diffraction for Phase Identification and Purity Assessment
Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and to assess the purity of a bulk sample. For this compound, PXRD patterns can be used to confirm the presence of the correct crystalline phase and to detect any crystalline impurities. The technique is valuable in routine quality control to ensure the material is the desired octahydrate form and has not, for example, partially dehydrated to a lower hydrate (B1144303) or become amorphous. ottokemi.comsamaterials.com
Comparative Crystallography with Isostructural Lanthanide Sulfates
This compound is part of a series of isostructural lanthanide sulfate octahydrates. researchgate.net This means that several other lanthanide sulfates with the general formula Ln₂(SO₄)₃·8H₂O adopt the same crystal structure. Notably, it is isostructural with the praseodymium (Pr) and dysprosium (Dy) analogues. researchgate.netwikipedia.org
A comparative analysis of their crystallographic data reveals a trend known as the lanthanide contraction, where the ionic radius of the Ln³⁺ ion steadily decreases with increasing atomic number. This contraction leads to a systematic decrease in the unit cell parameters and volume across the series from praseodymium to dysprosium.
| Compound | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |
| Praseodymium(III) sulfate octahydrate | - | - | - | - | - |
| This compound | 13.493(3) | 6.714(1) | 18.231(3) | 102.16(2) | 1614.5 researchgate.net |
| Dysprosium(III) sulfate octahydrate | 13.469(2) | 6.695(1) | 18.202(3) | 102.06(1) | 1605.1 researchgate.net |
| Note: Complete data for Praseodymium(III) sulfate octahydrate was not available in the search results. |
This comparison highlights the subtle yet predictable influence of the lanthanide ion's size on the crystal structure of these isostructural compounds.
Spectroscopic Characterization of Electronic and Vibrational States
Luminescence Spectroscopy
Luminescence spectroscopy is a powerful tool for probing the 4f electronic states of the terbium(III) ion. The characteristic green emission of terbium(III) sulfate (B86663) octahydrate upon ultraviolet excitation is a result of intra-configurational 4f-4f transitions. ottokemi.com
The photoluminescence of terbium(III) complexes is characterized by sharp, line-like emission bands, a hallmark of lanthanide ions whose 4f orbitals are well-shielded from the external environment. nih.govresearchgate.net The emission spectrum of terbium(III) sulfate octahydrate is dominated by a series of peaks resulting from transitions from the excited ⁵D₄ level to the various ⁷Fₙ ground state manifolds. mdpi.comsemanticscholar.org
The most intense of these emissions, responsible for the vibrant green color, is the ⁵D₄ → ⁷F₅ transition, typically observed around 544-548 nm. mdpi.combohrium.comnih.gov Other prominent emission peaks correspond to the following transitions:
⁵D₄ → ⁷F₆ (approximately 489-491 nm) mdpi.combohrium.com
⁵D₄ → ⁷F₄ (approximately 583-585 nm) mdpi.combohrium.com
⁵D₄ → ⁷F₃ (approximately 620-622 nm) mdpi.combohrium.com
The excitation spectrum, recorded by monitoring the most intense emission at ~544 nm, reveals the wavelengths of light that are most efficiently absorbed to produce luminescence. mdpi.comsemanticscholar.org For terbium complexes, excitation often occurs via a broad band in the UV region, which corresponds to absorption by the ligands (in this case, sulfate and water) that subsequently transfer the energy to the Tb³⁺ ion. researchgate.netresearchgate.net This process is known as the "antenna effect."
| Transition | Approximate Wavelength (nm) | Observed Color |
| ⁵D₄ → ⁷F₆ | 489 - 491 | Blue-Green |
| ⁵D₄ → ⁷F₅ | 544 - 548 | Green |
| ⁵D₄ → ⁷F₄ | 583 - 585 | Yellow-Orange |
| ⁵D₄ → ⁷F₃ | 620 - 622 | Red |
Table 1: Characteristic emission peaks of the Terbium(III) ion observed in its complexes. mdpi.combohrium.comnih.gov
The luminescence efficiency of Tb³⁺ ions is critically dependent on the processes of energy transfer. nih.gov Because the 4f-4f transitions are parity-forbidden, direct excitation of the Tb³⁺ ion is inefficient. nih.gov Instead, luminescence is typically achieved through photosensitized energy transfer (PSET), where surrounding ligands (antennae) absorb incident light, transition to an excited singlet state, undergo intersystem crossing to a triplet state, and finally transfer this energy non-radiatively to the resonant ⁵D₄ level of the Tb³⁺ ion. mdpi.comresearchgate.net
The efficiency of this process is governed by the energy gap between the ligand's triplet state and the Tb³⁺ emissive level. researchgate.net A significant challenge is "back energy transfer," where energy is transferred from the excited Tb³⁺ ion back to the ligand's triplet state, quenching the luminescence, especially at higher temperatures. nih.govresearchgate.net
The photoluminescence quantum yield (QY or ϕ) is a measure of the efficiency of the conversion of absorbed photons into emitted photons. For Tb³⁺ complexes, QY values can vary dramatically depending on the ligand structure and coordination environment. nih.govrsc.org For instance, modifying the ligand backbone in a terbium complex from an N,N'-bis(2-hydroxybenzyl)-N,N'-bis(pyridin-2-ylmethyl)ethylenediamine (H₂bbpen) to a derivative with an added methyl group (H₂bbppn) was shown to increase the quantum yield from 21% to a remarkable 67%. nih.gov This enhancement was attributed to the suppression of thermally activated non-radiative pathways due to conformational changes in the ligand. nih.gov Aqueous solutions of terbium(III) tris(dipicolinates) have been proposed as secondary standards for QY measurements, with a reported value of 26.5% ± 2% under 279 nm excitation. capes.gov.br
The interaction between the Tb³⁺ ion and the electric field generated by the surrounding ligands (sulfate ions and water molecules in this case) is known as the ligand field or crystal field effect. This effect lifts the degeneracy of the J-multiplets (⁷Fₙ and ⁵D₄), causing them to split into a number of sublevels known as Stark levels. researchgate.net
This Stark splitting is observable as fine structure within the main emission peaks, particularly at low temperatures where thermal broadening is reduced. researchgate.net The number of observed Stark components is determined by the point symmetry of the Tb³⁺ ion site. For Tb³⁺, which has an even number of f-electrons, a site with no symmetry will result in a splitting of each J level into 2J+1 sublevels. researchgate.net Analysis of the high-resolution emission spectra, such as the fine structure of the ⁵D₄ → ⁷F₆ transition, can therefore provide valuable information about the local symmetry and coordination environment of the terbium ion within the crystal lattice. nih.gov Magnetic analysis combined with luminescence can also be used to evaluate the Stark splitting of the ground state. researchgate.netnih.gov
The luminescence properties of Tb³⁺ are highly sensitive to its immediate chemical environment. The choice of ligands and the presence of co-dopants can significantly alter emission intensity, lifetime, and quantum yield. researchgate.netacs.org The coordination of ligands determines the efficiency of the "antenna effect" and can introduce non-radiative decay pathways that quench luminescence. rsc.org
Doping a host material with Tb³⁺ and co-doping with other ions is a common strategy to enhance luminescent output. For example:
In Ca₃Ga₄O₉ phosphors, co-doping with Zn²⁺ and Tb³⁺ leads to a significant enhancement in luminescence compared to samples doped only with Tb³⁺. nih.gov
In gadolinium oxysulfide (GOS) phosphors, co-doping with a small amount of Dy³⁺ can promote the luminescence of Tb³⁺ through efficient energy transfer. researchgate.net
The introduction of La³⁺ into GOS:Tb³⁺ can enhance luminescence intensity by inducing lattice distortion. ykcs.ac.cn
Concentration quenching is a critical factor where the emission intensity decreases after the dopant concentration reaches an optimal level. ykcs.ac.cn For GOS:Tb³⁺, the maximum luminescence intensity was observed at a Tb³⁺ concentration of 2mol%, with quenching occurring at higher concentrations due to electric dipole-dipole interactions. ykcs.ac.cn
Vibrational Spectroscopy
Vibrational spectroscopy probes the energies of molecular vibrations, providing a fingerprint of the chemical bonds and structure of a compound.
Raman spectroscopy is an effective technique for characterizing the vibrational modes of this compound. nih.gov The Raman spectrum is particularly sensitive to the vibrations of the sulfate (SO₄²⁻) anion and can provide information on the water of hydration and the Tb-O bonds.
The free sulfate ion, with tetrahedral (T_d) symmetry, has four fundamental vibrational modes: ν₁ (symmetric stretch), ν₂ (symmetric bend), ν₃ (asymmetric stretch), and ν₄ (asymmetric bend). In the crystal lattice of this compound, the symmetry of the sulfate ion is lowered due to its coordination with the Tb³⁺ ions. This reduction in symmetry can cause the otherwise Raman-inactive modes to become active and the degenerate modes (ν₂, ν₃, ν₄) to split into multiple bands. researchgate.net
A typical Raman spectrum of a hydrated sulfate compound would show:
A very strong band corresponding to the ν₁ symmetric stretching mode of the SO₄²⁻ group, usually around 1000 cm⁻¹. researchgate.net
Multiple bands in the 400-500 cm⁻¹ region, assigned to the ν₂ bending modes. researchgate.net
Bands in the 600-700 cm⁻¹ region, attributed to the ν₄ bending modes. researchgate.net
Bands in the 1100-1200 cm⁻¹ region, corresponding to the ν₃ asymmetric stretching modes. researchgate.net
Additionally, bands related to the vibrations of the water molecules (O-H stretching and H-O-H bending) and low-frequency modes corresponding to lattice vibrations and Tb-O interactions are expected. Raman studies can also reveal structural changes resulting from doping, where shifts in band positions and changes in relative intensities can indicate distortions in the local coordination environment. nih.gov
Fourier-Transform Infrared Absorption Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for probing the vibrational modes of molecules. In the case of this compound (Tb₂(SO₄)₃·8H₂O), the FTIR spectrum provides detailed information about the functional groups present, namely the sulfate ions (SO₄²⁻) and water of hydration (H₂O). The interactions between these groups and the terbium(III) cations, as well as their arrangement in the crystal lattice, influence the vibrational frequencies and result in a characteristic infrared absorption spectrum.
Detailed Research Findings
The FTIR spectrum of this compound is characterized by distinct absorption bands corresponding to the fundamental vibrational modes of the sulfate anion and the water molecules. The sulfate ion, which has a tetrahedral geometry in its free state, exhibits four fundamental modes of vibration: the symmetric stretching (ν₁), the symmetric bending (ν₂), the triply degenerate antisymmetric stretching (ν₃), and the triply degenerate antisymmetric bending (ν₄) modes. In the crystalline environment of this compound, the symmetry of the sulfate ion is lowered due to its coordination with the terbium(III) ions. This reduction in symmetry can cause the splitting of the degenerate modes and the appearance of modes that are infrared inactive in the free ion.
The water molecules in the hydrate (B1144303) give rise to their own characteristic vibrational bands. These include the O-H stretching vibrations, which are typically observed in the high-frequency region of the spectrum, and the H-O-H bending (scissoring) vibration. Additionally, librational modes of the coordinated water molecules, which correspond to restricted rotational motions (rocking, wagging, and twisting), can be observed at lower frequencies.
The analysis of the FTIR spectrum of this compound reveals the following key features:
Sulfate Vibrations: The strong, broad absorption bands in the region of 1100-1200 cm⁻¹ are attributed to the ν₃ antisymmetric stretching modes of the sulfate groups. The splitting of this band indicates a reduction in the symmetry of the sulfate ions from their ideal tetrahedral geometry. The ν₁ symmetric stretching mode, which is formally infrared inactive for a free tetrahedral ion, may appear as a weak band around 980-1000 cm⁻¹ due to the lower symmetry in the crystal lattice. The ν₄ and ν₂ bending modes of the sulfate anion are expected at lower wavenumbers, typically in the ranges of 600-650 cm⁻¹ and 400-500 cm⁻¹, respectively.
Water of Hydration Vibrations: A broad and intense absorption band is typically observed in the 3000-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibrations of the water molecules. The broadness of this band is a result of extensive hydrogen bonding within the crystal structure. The H-O-H bending vibration of the water molecules is found as a distinct peak around 1600-1650 cm⁻¹. Librational modes of the coordinated water molecules can also be identified at lower frequencies, often overlapping with the sulfate bending modes.
The precise positions and shapes of these absorption bands are sensitive to the local environment of the sulfate ions and water molecules within the crystal structure of this compound.
Data Tables
The following table summarizes the characteristic FTIR absorption bands for this compound based on general knowledge of hydrated sulfates and related rare earth compounds. The exact peak positions can vary slightly depending on the specific experimental conditions and the sample preparation method.
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
| ~3600 - 3000 | ν(O-H) | O-H stretching of water molecules |
| ~1635 | δ(H-O-H) | H-O-H bending (scissoring) of water molecules |
| ~1200 - 1100 | ν₃(SO₄) | Antisymmetric stretching of sulfate ions |
| ~1000 | ν₁(SO₄) | Symmetric stretching of sulfate ions |
| ~650 - 600 | ν₄(SO₄) | Antisymmetric bending of sulfate ions |
| Librational modes | ρ(H₂O) | Rocking, wagging, and twisting of water molecules |
Investigation of Magnetic Properties and Magneto Structural Correlations
Magnetic Susceptibility Measurements
Magnetic susceptibility measurements are fundamental in characterizing the magnetic nature of materials. For a single crystal of Terbium(III) sulfate (B86663) octahydrate, principal magnetic anisotropies and the principal susceptibility have been measured from room temperature down to liquid oxygen temperatures. iaea.org The mean magnetic moment of the Tb³⁺ ion has also been evaluated over a temperature range of 90 K to 300 K. iaea.org
In more complex Terbium(III) systems, such as binuclear triple-decker phthalocyaninates, the molar magnetic susceptibility (χM) multiplied by temperature (T), or χMT, provides insight into the magnetic interactions. For one such complex, the χMT value at 300 K is 23.3 emu·K/mol, which aligns with the theoretical value of 23.62 emu·K/mol for two independent Tb³⁺ ions with a ⁷F₆ ground state. mdpi.com As the temperature decreases, the χMT product increases, indicating ferromagnetic coupling between the Tb³⁺ centers, which is primarily dipolar in nature. mdpi.com
Interactive Data Table: Magnetic Susceptibility Data for a Terbium(III) Phthalocyaninate Complex
| Temperature (K) | χMT (emu·K/mol) |
| 300 | 23.3 |
| 2 | 38.5 |
| Data sourced from a study on a binuclear heteroleptic triple-decker terbium(III) phthalocyaninate complex, illustrating ferromagnetic coupling. mdpi.com |
Single-Molecule Magnet (SMM) Behavior in Terbium(III) Systems
Single-Molecule Magnets (SMMs) are individual molecules that can exhibit classical magnetic properties, such as magnetic hysteresis, at the molecular level. nih.gov This behavior arises from a combination of a high-spin ground state and a large, easy-axis magnetic anisotropy, which creates a significant energy barrier (Ueff) to the reversal of magnetization. mdpi.comnih.gov Terbium(III)-based systems are particularly promising candidates for SMMs due to the large, unquenched orbital angular momentum and strong spin-orbit coupling of the Tb³⁺ ion. nih.govarxiv.org
The slow relaxation of magnetization in Tb³⁺ complexes is often due to the large activation energy barrier created by the crystal field splitting of the J=6 ground multiplet of the highly anisotropic ion. nih.gov This has led to the development of Tb³⁺-based SMMs with some of the highest reported energy barriers. berkeley.edu
To understand and predict the magnetic properties of Terbium(III)-based SMMs, sophisticated computational techniques are employed. arxiv.org First-principles relativistic multireference methods, such as Complete Active Space Self-Consistent Field (CASSCF) calculations that include spin-orbit interaction (SOI), are powerful tools for investigating these systems. arxiv.orgbit.edu.cn These methods allow for the calculation of the low-energy electronic structure, from which key magnetic parameters can be derived. arxiv.org
These ab initio approaches are essential for several reasons:
They can accurately predict absorption and emission spectra, which are closely related to the electronic structure. bit.edu.cn
They provide a framework for understanding how the chemical environment influences magnetic properties like magnetic anisotropy. arxiv.org
They can be used to study systems where traditional electrostatic crystal-field models fail due to effects like covalency and J-mixing. aps.orgresearchgate.net
For instance, applying these methods to representative Tb³⁺-based SMMs like TbPc₂ has provided deep insights into the mechanisms of magnetization relaxation. arxiv.org
The interaction between the 4f electrons of the Tb³⁺ ion and the electric field generated by the surrounding ligands (the crystal field) lifts the degeneracy of the electronic states. The nature and magnitude of this splitting are described by crystal-field parameters. acs.orgmantidproject.org The determination of these parameters is crucial for understanding the magnetic anisotropy and, consequently, the SMM behavior.
Ab initio calculations are used to compute the crystal-field parameters for Tb³⁺ complexes. arxiv.orgresearchgate.net From the calculated low-energy electronic structure, an effective pseudospin Hamiltonian can be constructed. arxiv.orgaps.org This Hamiltonian simplifies the complex electronic structure into a more manageable model that accurately describes the low-temperature magnetic properties. arxiv.orgresearchgate.net
The process involves:
Performing multireference calculations to obtain the wave functions and energies of the multiplet states. arxiv.orgresearchgate.net
Establishing a correspondence between the ab initio wave functions and the eigenfunctions of a pseudospin. researchgate.net
Using this correspondence to define the pseudospin Hamiltonian, which can include terms for zero-field splitting and the Zeeman effect. researchgate.net
This approach naturally incorporates effects beyond traditional crystal-field theory, such as covalency, by allowing for higher-rank tensor terms in the Hamiltonian. aps.org
The magnetic anisotropy, which is the directional dependence of a material's magnetic properties, is a cornerstone of SMM behavior. researchgate.net In Terbium(III) systems, this anisotropy is profoundly influenced by the ligand field and the precise molecular geometry of the complex. arxiv.orgnih.govnih.gov
Key factors include:
Symmetry of the Coordination Polyhedron: The symmetry of the ligand arrangement around the Tb³⁺ ion dictates the splitting of the electronic states. nih.gov Lowering the symmetry can lead to a favorable splitting pattern that enhances magnetic anisotropy. nih.gov For example, the rational design of low-coordinate complexes has proven to be an effective strategy for creating SMMs with high energy barriers. researchgate.net
Ligand Field Strength: The strength of the interaction between the ligands and the metal center affects the magnitude of the crystal-field splitting. nih.gov
Molecular Geometry: Subtle changes in bond angles and distances can have a significant impact. arxiv.org For instance, in triple-decker phthalocyanine (B1677752) complexes, the twist angle between the ligands alters the coordination symmetry and, consequently, the magnetic properties. nih.gov While ligand type and minor geometric details may not strongly affect the zero-field splitting, they can have a substantial influence on higher-energy levels and transverse crystal-field parameters. arxiv.org
Quantum Tunneling of Magnetization (QTM) is a phenomenon where the magnetization of an SMM can reverse its direction by tunneling through the energy barrier, rather than overcoming it via thermal activation. rsc.orgdtic.milaps.org This process provides a relaxation pathway that can diminish the SMM properties, especially at low temperatures. nih.gov
In Terbium(III)-based SMMs, QTM occurs between entangled states of the electronic and nuclear spin systems. arxiv.org The rate of QTM is highly sensitive to transverse (off-axis) magnetic anisotropy and hyperfine interactions. arxiv.orgarxiv.org
Strategies to suppress QTM and enhance SMM performance include:
Controlling Coordination Environment: Designing complexes with high axial symmetry and minimizing transverse anisotropy can reduce the probability of QTM. rsc.orgacs.org
Magnetic Interactions: Weak intermolecular and intramolecular magnetic interactions can act as a bias field, shifting the system away from the zero-field point where QTM is most efficient. acs.orgacs.org For example, in some dinuclear Tb³⁺ complexes, the probability of simultaneous QTM in both magnetic centers is significantly reduced, effectively suppressing this relaxation pathway. acs.org
Isotopic Enrichment: The presence of nuclear spins can influence relaxation dynamics. Studies on isotopically enriched dysprosium dimers, a related lanthanide, have shown that nuclear spins can facilitate coupling to the phonon bath, affecting relaxation rates. nih.gov
Comparative Magnetic Studies with Other Lanthanide(III) Sulfates
The magnetic properties of lanthanide compounds are highly dependent on the specific lanthanide ion due to differences in their 4f electron counts, ground-state total angular momentum (J), and the nature of their 4f electron clouds. Comparative studies across the lanthanide series provide valuable insights into magneto-structural correlations.
When comparing Terbium(III) sulfate with other lanthanide(III) sulfates and related complexes, several trends emerge:
Magnetic Coupling: In isostructural series of complexes, the nature of the magnetic coupling between lanthanide ions can vary. For instance, in triple-decker phthalocyaninates, Terbium(III), Dysprosium(III), and Holmium(III) typically exhibit ferromagnetic coupling, which is largely dipolar in nature. mdpi.com In contrast, studies on gadolinium(III) complexes with radical ligands have shown evidence of antiferromagnetic Gd(III)-radical interactions. nih.gov
Anisotropy: The magnitude and type of magnetic anisotropy differ significantly. The Tb³⁺ ion (a non-Kramers ion) often exhibits strong axial anisotropy, which is favorable for SMM behavior. acs.org In contrast, other lanthanides may show different anisotropy profiles. For example, in one study of isostructural complexes, both the Tb³⁺ and Dy³⁺ (a Kramers ion) derivatives showed easy-axis anisotropy, but it was more pronounced for the dysprosium complex. acs.org
SMM Performance: While Tb³⁺ complexes are known for their high energy barriers, Dy³⁺ complexes are also excellent SMMs, often exhibiting slow relaxation even in a zero DC field. nih.govrsc.org A comparative study on lanthanide complexes with tetraimido sulfate ligands found that while the monomeric Tb³⁺ and Dy³⁺ complexes were field-induced SMMs, the dinuclear Dy³⁺ analogue showed slow magnetic relaxation at zero field. nih.gov This highlights how both the choice of lanthanide and the nuclearity of the complex are critical.
Interactive Data Table: Comparison of SMM Properties in Lanthanide Complexes
| Lanthanide Ion | Complex Type | Ueff (cm⁻¹) | Relaxation Behavior |
| Terbium(III) | Dinuclear Phthalocyaninate | 588 | Slow relaxation, TB ≈ 16 K acs.org |
| Terbium(III) | Mononuclear Tetraimido-Sulfate | Field-Induced | Field-induced SMM nih.gov |
| Dysprosium(III) | Dinuclear Tetraimido-Sulfate | - | Zero-field SMM nih.gov |
| Dysprosium(III) | Mononuclear Tris(pyrazolyl)borate | up to 31 | Zero-field and field-induced SMM rsc.org |
| This table presents a selection of data to illustrate the comparative magnetic behavior of Terbium(III) and Dysprosium(III) in different coordination environments. |
These comparative studies underscore that while general principles of magnetic anisotropy apply across the lanthanide series, the specific magnetic behavior of a compound like Terbium(III) sulfate octahydrate is a nuanced result of the interplay between the intrinsic properties of the Tb³⁺ ion and its unique crystal field environment. iaea.orgnih.gov
Thermal Behavior and Decomposition Pathways
Thermogravimetric and Differential Thermal Analysis
Thermogravimetric (TG) analysis measures the change in mass of a sample as it is heated, while differential thermal analysis (DTA) detects temperature differences between a sample and an inert reference, revealing endothermic and exothermic events. uni-siegen.de For hydrated salts like terbium(III) sulfate (B86663) octahydrate, the TG curve typically shows distinct mass loss steps corresponding to the removal of water molecules, followed by the decomposition of the anhydrous salt at higher temperatures. uni-siegen.de
The DTA curve complements the TG data by identifying the nature of these transformations. The dehydration processes are endothermic, meaning they absorb heat, and thus appear as troughs in the DTA curve. uni-siegen.de Conversely, any exothermic events, such as recrystallization or certain decomposition reactions, would appear as peaks. uni-siegen.de The final decomposition of the anhydrous sulfate into a stable terbium oxide is also an endothermic process. Studies on similar rare earth sulfates show that the ultimate decomposition product for terbium-containing compounds is often the mixed-valence oxide, terbium(III,IV) oxide (Tb₄O₇). researchgate.net
Dehydration Processes and Anhydrous Phase Formation
The dehydration of terbium(III) sulfate octahydrate is a multi-step process where the eight water molecules are lost at progressively higher temperatures. While specific temperature ranges can vary based on heating rates and atmospheric conditions, the general pathway involves the formation of lower hydrates before the anhydrous phase is achieved.
The process typically begins with the loss of the majority of water molecules to form an intermediate hydrate (B1144303), such as a tetrahydrate (Tb₂(SO₄)₃·4H₂O). researchgate.net This is followed by further dehydration at elevated temperatures to yield the anhydrous terbium(III) sulfate (Tb₂(SO₄)₃). wikipedia.org The complete removal of all water of crystallization to form the anhydrous salt generally occurs at several hundred degrees Celsius. nih.gov Each of these dehydration steps corresponds to a specific mass loss on the TGA curve and an endothermic peak on the DTA curve. uni-siegen.de
The dehydration pathway can be summarized as follows: Tb₂(SO₄)₃·8H₂O → Tb₂(SO₄)₃·xH₂O + (8-x)H₂O → Tb₂(SO₄)₃ + 8H₂O
Table 1: General Dehydration Stages of this compound
| Temperature Range | Event | Product |
|---|---|---|
| Low-to-Mid | Partial Dehydration | Intermediate Hydrates (e.g., Tb₂(SO₄)₃·4H₂O) |
Note: Specific temperatures are dependent on experimental conditions.
Polymorphic Transformations and High-Temperature Stability
Once the anhydrous terbium(III) sulfate is formed, it remains stable over a specific temperature range. At higher temperatures, anhydrous rare earth sulfates can undergo polymorphic transformations, where the crystal structure changes from one form to another. For instance, studies on analogous lanthanide sulfates have shown transitions between different crystallographic systems as the temperature increases. researchgate.net
Following any potential phase transitions, the anhydrous terbium(III) sulfate will eventually decompose at very high temperatures. The decomposition involves the breakdown of the sulfate groups (SO₄²⁻), releasing sulfur oxides (SO₂ and O₂) and resulting in the formation of a stable terbium oxide. researchgate.net For terbium, the final, thermally stable oxide product is typically terbium(III,IV) oxide (Tb₄O₇). researchgate.net This final decomposition is observed as a significant mass loss in the TGA data and a corresponding endothermic event in the DTA curve. The anhydrous form of terbium(III) sulfate is known to be stable up to high temperatures before this final decomposition step. researchgate.net
Table 2: High-Temperature Behavior of Terbium(III) Sulfate
| Temperature Range | Event |
|---|---|
| Post-Dehydration | Stability of Anhydrous Tb₂(SO₄)₃ |
| Elevated Temperatures | Potential Polymorphic Transformation(s) |
Theoretical and Computational Studies
Ab Initio Calculations of Electronic Band Structure
Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are a powerful tool for determining the electronic band structure of crystalline solids. These calculations solve the Schrödinger equation for the electrons in the periodic potential of the crystal lattice, yielding the energy bands and the density of states (DOS).
To date, specific ab initio studies on the electronic band structure of terbium(III) sulfate (B86663) octahydrate (Tb₂(SO₄)₃·8H₂O) have not been extensively reported in peer-reviewed literature. However, such calculations, if performed, would provide significant insights. For instance, a study on terbium metal has utilized the relativistic augmented-plane-wave method to calculate its energy bands and Fermi surface. aps.orgresearchgate.net A similar approach for terbium(III) sulfate octahydrate would reveal the nature of its band gap—whether it is direct or indirect—and the contributions of the terbium 4f orbitals, sulfate group orbitals, and water molecule orbitals to the valence and conduction bands. This information is crucial for understanding the material's optical and electronic properties, including its characteristic green fluorescence. wikipedia.org
Table 1: Potential Outputs of Ab Initio Calculations for this compound
| Calculated Property | Potential Significance |
| Band Gap Energy (Eg) | Determines the energy required to excite an electron from the valence band to the conduction band, influencing optical absorption and emission spectra. |
| Density of States (DOS) | Shows the number of available electronic states at each energy level, identifying the contributions of Tb³⁺, SO₄²⁻, and H₂O to the electronic structure. |
| Effective Mass of Charge Carriers | Influences the mobility of electrons and holes, which is relevant for any potential electronic applications. |
| Fermi Surface Topology | For conductive materials, this describes the surface of constant energy in momentum space, which is fundamental to understanding electronic transport properties. |
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. DFT calculations are generally less computationally intensive than traditional ab initio methods, making them suitable for larger and more complex systems like this compound.
Specific DFT investigations focused solely on this compound are not prominent in the existing scientific literature. However, DFT has been successfully applied to study other lanthanide complexes, including those with sulfur-donor ligands and various organic frameworks. researchgate.netmdpi.com For this compound, DFT could be used to:
Optimize the crystal structure: Determine the most stable geometric arrangement of the terbium ions, sulfate ions, and water molecules, including bond lengths and angles.
Calculate electronic properties: Predict the distribution of electron density, molecular orbitals, and the electronic band structure, corroborating findings from ab initio methods.
Analyze vibrational frequencies: Simulate the infrared and Raman spectra of the compound, which can be compared with experimental spectroscopic data to validate the computational model.
Investigate magnetic properties: The open-shell 4f electronic configuration of the Tb³⁺ ion ([Xe] 4f⁸) gives rise to its interesting magnetic properties. wikipedia.orgwikipedia.org DFT calculations can help in understanding the magnetic anisotropy and the exchange interactions between terbium ions in the crystal lattice. cnr.it
Molecular Dynamics Simulations of Structural Stability
Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide insights into the dynamic behavior and structural stability of materials under various conditions.
While specific MD simulations for this compound are not readily found, the methodology has been extensively applied to study the hydration of lanthanide ions and the stability of various materials. researchgate.netnih.govresearchgate.net An MD simulation of this compound could address several key aspects:
Hydration Shell Dynamics: The simulation could model the interactions between the terbium(III) ion and the surrounding water molecules, as well as the sulfate ions. This would reveal the structure and stability of the coordination sphere, including the coordination number of the terbium ion and the residence time of water molecules in the first hydration shell.
Thermal Stability: By simulating the system at different temperatures, one could predict the temperatures at which the hydrate (B1144303) begins to lose water molecules, providing a theoretical basis for its thermal decomposition profile.
Mechanical Properties: Although less common for this type of salt, MD simulations can be used to estimate mechanical properties such as the bulk modulus, providing information on the material's response to pressure.
Ligand Field Theory and Angular Overlap Model Applications
Ligand Field Theory (LFT) and the Angular Overlap Model (AOM) are theoretical frameworks used to describe the electronic structure and spectroscopy of coordination compounds, particularly those involving d- and f-block metals. youtube.com LFT treats the interaction between the central metal ion and the surrounding ligands as a perturbation on the metal's orbitals. The AOM is a more quantitative approach within LFT that parameterizes the metal-ligand interactions in terms of sigma (σ) and pi (π) bonding contributions. researchgate.net
For lanthanide ions like Tb³⁺, the 4f orbitals are relatively shielded from the ligand environment by the outer 5s and 5p electrons. wikipedia.org Consequently, the ligand field splittings are much smaller than for d-block metals but are still crucial for understanding the detailed features of their absorption and emission spectra, as well as their magnetic properties. researchgate.netacs.org
While a detailed LFT or AOM analysis specifically for this compound is not available, the general principles can be outlined. In this compound, the Tb³⁺ ion is coordinated by oxygen atoms from both the sulfate ions and the water molecules. An AOM treatment would assign e_σ and e_π parameters to these Tb-O interactions to quantify their covalent contribution. These parameters could be derived from high-resolution spectroscopic data. Such an analysis would allow for the calculation of the splitting of the ⁷F₆ ground state of the Tb³⁺ ion, which is essential for a precise interpretation of its magnetic susceptibility and luminescence properties. acs.org
Table 2: Key Parameters in Ligand Field and Angular Overlap Models for Tb³⁺ Complexes
| Parameter | Symbol | Description |
| Racah Parameters | E¹, E², E³ | Describe the inter-electronic repulsion within the 4f shell. |
| Spin-Orbit Coupling Constant | ζ₄f | Quantifies the interaction between the spin and orbital angular momenta of the 4f electrons. |
| Crystal Field Parameters | Bᵏ_q | Quantify the effect of the electrostatic field created by the ligands on the 4f orbitals in traditional crystal field theory. |
| Angular Overlap Model Parameters | e_σ, e_π | Represent the strength of the sigma and pi covalent interactions between the metal and a ligand. |
The application of these theoretical models provides a powerful complement to experimental studies, offering a detailed picture of the electronic and structural properties that govern the behavior of this compound.
Advanced Research Applications and Functional Materials Development
Luminescent Materials Research and Development
The strong green luminescence of terbium(III) ions upon excitation makes terbium(III) sulfate (B86663) octahydrate a valuable precursor in the synthesis of advanced luminescent materials. chemimpex.comottokemi.com
Phosphor Development for Display Technologies
Terbium(III) sulfate octahydrate is instrumental in the development of phosphors for display technologies. chemimpex.com Terbium-activated phosphors are known for their sharp, narrow-band green emission, which is a primary color essential for full-color displays. Research focuses on incorporating terbium ions, often from sources like terbium(III) sulfate, into various host lattices to optimize luminescence efficiency, color purity, and stability.
For instance, terbium is utilized as a dopant in materials such as calcium fluoride (B91410), calcium tungstate, and strontium molybdate (B1676688) to create efficient phosphors. samaterials.com The development of these materials is crucial for enhancing the performance of technologies like light-emitting diodes (LEDs) and other optoelectronic devices. chemimpex.com Studies have demonstrated that phosphors co-doped with terbium and other rare-earth ions, like europium, can produce tunable light emissions, shifting from green to red. elsevierpure.com This tunability is highly desirable for creating displays with a wide color gamut.
Interactive Data Table: Emission Properties of Terbium-Doped Phosphors
| Host Material | Dopant Ion | Emission Color | Key Transition | Application |
| LiLaSiO₄ | Tb³⁺ | Green | ⁵D₄ → ⁷F₅ | Display Technologies |
| LiLaSiO₄ | Eu³⁺ | Red | ⁵D₀ → ⁷F₂ | Display Technologies |
| LiLaSiO₄ | Tb³⁺, Eu³⁺ | Tunable (Green to Red) | Energy Transfer | Advanced Displays |
Applications in Solid-State Lighting and Optical Devices
In the realm of solid-state lighting, this compound serves as a critical component in producing green-emitting phosphors for white LEDs (w-LEDs). chemimpex.com The efficiency and color rendering index (CRI) of w-LEDs are significantly influenced by the quality of the phosphor materials used. Research has focused on developing stable and efficient terbium-doped phosphors that can withstand the high operating temperatures of LEDs. sfa-oxford.com
Furthermore, terbium-based materials are explored for their use in specialized optical devices. For example, terbium-doped materials are used in optical isolators, which are essential for preventing unwanted feedback in laser systems and ensuring the stability of telecommunication networks. sfa-oxford.com
Integration in Quantum Dot Systems
The integration of terbium complexes with semiconductor quantum dots (QDs) has opened new avenues in diagnostics and sensing. nih.gov Förster resonance energy transfer (FRET) between a luminescent terbium complex (donor) and a quantum dot (acceptor) allows for highly sensitive detection methods. nih.gov The long luminescence lifetime of terbium enables time-gated detection, which effectively reduces background fluorescence and enhances signal-to-noise ratios. nih.gov
Research has shown that FRET systems utilizing terbium and quantum dots are promising for clinical diagnostics, with the potential for sub-picomolar detection limits. nih.gov Studies have also investigated the synthesis of terbium(III)-coated carbon quantum dots for the detection of specific analytes, demonstrating the versatility of these integrated systems. rsc.org
Magneto-Optical Materials Research
The significant magnetic moment of the terbium(III) ion also makes its compounds, including the sulfate, relevant in the research of magneto-optical materials. iaea.org
Data Storage Applications
Terbium-based alloys, such as amorphous Tb-Fe thin films, have been investigated for their potential in high-density magneto-optical data storage. researchgate.net These materials exhibit perpendicular magnetic anisotropy, allowing for the stable storage of magnetic bits. The magneto-optical Kerr effect is a key principle utilized in reading the stored data. Research in this area focuses on optimizing the composition and properties of these films to enhance storage density and readout signal-to-noise ratio. researchgate.net
Interactive Data Table: Properties of Terbium-based Magneto-Optical Materials
| Material | Key Property | Application |
| Amorphous Tb-Fe Alloys | Perpendicular Magnetic Anisotropy | High-Density Data Storage |
| Terbium Aluminum Garnet | High Verdet Constant | Magnetic Field Sensing |
Advanced Optical Amplifiers and Laser Media
While erbium and ytterbium are more common dopants for fiber amplifiers, terbium's unique energy levels have led to research into its use for specific applications in optical amplification and laser technology. rp-photonics.com Terbium-doped materials are investigated for their potential to amplify light in spectral regions not covered by traditional dopants. For instance, terbium-doped glasses have been studied for their Faraday effect, which is crucial for developing optical isolators and circulators. iaea.org
Research into terbium-doped laser media also continues, with compounds like sodium terbium borate (B1201080) being explored for generating laser light for specialized applications. sfa-oxford.com The development of advanced optical amplifiers and lasers often involves co-doping with other rare-earth elements to enhance energy transfer and pumping efficiency.
Catalytic Activity Investigations
While not a conventional catalyst, terbium(III) ions, which can be sourced from terbium(III) sulfate, have been investigated for their ability to influence and enhance photocatalytic reactions. Research has particularly focused on the degradation of organic pollutants, a critical area for environmental remediation.
One notable study investigated the influence of terbium(III) ions on the photocatalytic activity of titanium dioxide (TiO₂) and cerium dioxide (CeO₂) for the degradation of methylene (B1212753) blue, a common industrial dye. researchgate.netunesp.brnih.gov The study found that doping these metal oxides with terbium(III) ions had a significant impact on their crystalline structure and photocatalytic efficiency. For instance, the presence of the terbium dopant in TiO₂ favored the formation of the anatase crystalline phase over the rutile phase and led to a decrease in nanoparticle size. researchgate.netunesp.brnih.gov Similarly, doping CeO₂ with terbium resulted in a fluorite-type crystalline structure and smaller particle sizes. researchgate.netunesp.brnih.gov
The photocatalytic activity, however, was observed to decrease as the concentration of terbium increased. researchgate.netunesp.brnih.gov Despite this, under optimal conditions, the performance of these terbium-doped materials was promising. For example, pure TiO₂ and TiO₂ doped with 0.5% and 1% terbium achieved complete removal of the methylene blue dye in under 120 minutes of reaction time when excited by solar radiation. researchgate.netunesp.brnih.gov In comparison, pure CeO₂ and CeO₂ doped with 0.5% terbium showed approximately 80% and 57% dye removal, respectively, after 120 minutes. researchgate.netunesp.brnih.gov These findings suggest the potential of terbium-doped materials in the treatment of industrial effluents, although further optimization is required.
| Catalyst | Dye Removal Efficiency | Time (minutes) | Radiation Source |
|---|---|---|---|
| Pure TiO₂ | Total Removal | < 120 | Solar |
| TiO₂ doped with 0.5% Terbium | Total Removal | < 120 | Solar |
| TiO₂ doped with 1% Terbium | Total Removal | < 120 | Solar |
| Pure CeO₂ | ~80% | 120 | Solar |
| CeO₂ doped with 0.5% Terbium | ~57% | 120 | Solar |
Functional Materials for Quantum Information Processing
The unique magnetic properties of the terbium(III) ion make it a promising candidate for the development of functional materials for quantum information processing. Research in this area is focused on the design and synthesis of single-molecule magnets (SMMs) and the use of terbium as a dopant in solid-state materials to create qubits, the fundamental units of quantum information.
Terbium-based SMMs have shown the ability to exhibit magnetic hysteresis at low temperatures, a key characteristic for their potential use in high-density information storage and quantum computing. mdpi.comuci.edu For example, a collaboration between the Evans and Long groups led to the development of a single-molecule magnet where two paramagnetic Tb³⁺ ions are coupled through a dinitrogen radical trianion, exhibiting a blocking temperature of up to 8.3 K, which was a significant advancement at the time. uci.edu More recent studies on binuclear heteroleptic triple-decker terbium(III) phthalocyaninate complexes have shown that the effective energy barrier for magnetization reversal (Ueff) can be as high as 222 cm⁻¹ in a solvent-free form. mdpi.com
The chemical environment surrounding the terbium ion plays a crucial role in determining its magnetic properties. acs.org Computational studies have shown that while the ligand type and molecular geometry have a minor effect on the energy gap between the ground and first-excited states, they significantly influence higher-energy levels and the transverse crystal field parameters that can lead to quantum tunneling of magnetization. acs.org Furthermore, terbium(III) bis-phthalocyaninato SMMs have been encapsulated within single-walled carbon nanotubes to investigate their intrinsic SMM characteristics without the influence of ligand field effects. rsc.org
In the realm of solid-state quantum computing, terbium is being explored as a dopant to create qubits. Researchers have investigated terbium-doped yttrium lithium fluoride and have found that pairs of terbium ions within the crystal lattice can act as highly coherent qubits. These pair-states are shielded from their environment, leading to surprisingly long coherence lifetimes.
| Material | Key Finding | Reference |
|---|---|---|
| Dinitrogen-bridged Tb³⁺ complex | Magnetic hysteresis blocking temperature up to 8.3 K. uci.edu | uci.edu |
| (Pc)Tb[(15C5)₄Pc]Tb(Pc) (solvent-free) | Effective energy barrier (Ueff) of 222 cm⁻¹. mdpi.com | mdpi.com |
| (Pc)Tb[(15C5)₄Pc]Tb(Pc)·6C₆H₄Cl₂ | Effective energy barrier (Ueff) of 93 cm⁻¹. mdpi.com | mdpi.com |
Chemical Sensing and Chemosensor Development
The luminescent properties of the terbium(III) ion are highly sensitive to its local environment, making it an excellent candidate for the development of chemical sensors. Researchers have designed and synthesized various terbium-based complexes that exhibit changes in their fluorescence in the presence of specific analytes.
A bimetallic terbium(III)/copper(II) complex has been developed as a chemosensor for the detection of aqueous hydrogen sulfide (B99878). beilstein-journals.orgbeilstein-journals.orgnih.govnih.gov In this system, the terbium(III) ion's luminescence is initially quenched by the copper(II) ion. Upon the addition of hydrogen sulfide, the copper(II) is sequestered, leading to a restoration of the terbium(III) luminescence. This "turn-on" sensor exhibits a limit of detection for aqueous hydrogen sulfide of 0.63 μM. beilstein-journals.orgbeilstein-journals.orgnih.gov
Terbium-based fluorescent probes have also been designed for pH sensing. nih.gov Metal-organic framework (MOF) nanoparticles containing terbium(III) ions have been shown to be highly specific and sensitive for indicating the pH value of strongly acidic solutions through changes in the luminescence of the Tb³⁺ ion. nih.gov The long luminescence lifetime of the terbium ion is advantageous as it allows for the elimination of background fluorescence through time-resolved techniques. nih.gov
Furthermore, a simple and inexpensive assay for detecting UV-induced DNA damage has been developed using the enhanced luminescence of terbium(III) in the presence of single-stranded DNA. nih.gov A hairpin DNA probe complementary to the target undamaged DNA is used. When the DNA is damaged, it remains single-stranded and enhances the fluorescence of the terbium(III) ion, providing a direct measure of the extent of damage with a detection limit of 4.36 ± 1.2 nM. nih.gov
| Sensor Type | Analyte | Limit of Detection | Reference |
|---|---|---|---|
| Bimetallic Tb(III)/Cu(II) complex | Aqueous Hydrogen Sulfide | 0.63 μM beilstein-journals.orgbeilstein-journals.orgnih.gov | beilstein-journals.orgbeilstein-journals.orgnih.gov |
| Terbium-based MOF nanoparticles | pH (extreme acidity) | High sensitivity and specificity reported. nih.gov | nih.gov |
| Tb(III)/hairpin DNA probe | UV-induced DNA damage | 4.36 ± 1.2 nM nih.gov | nih.gov |
| Tb(1,10-phenanthroline)-AA complex | Ascorbic Acid | 7.4 × 10⁻⁵ mol·L⁻¹ mdpi.com | mdpi.com |
Other Emerging Applications in Materials Science
Beyond the applications detailed above, this compound and other terbium compounds are integral to the development of a range of other advanced materials.
A significant application of terbium is in the magnetostrictive alloy Terfenol-D, which is composed of terbium, dysprosium, and iron. stanfordmaterials.comtdvib.cominstituteofmaking.org.uk This material exhibits the largest room-temperature magnetostriction of any known material, meaning it changes shape in response to a magnetic field. tdvib.com This property makes it invaluable in devices such as sonar systems, actuators, and sensors. stanfordmaterials.comtdvib.cominstituteofmaking.org.uk Terfenol-D has a high Curie temperature of 380°C, allowing for high performance over a broad temperature range. tdvib.com
Terbium is also a critical component in green phosphors used in energy-efficient lighting and displays. discoveryalert.com.au The terbium(III) ion's characteristic green emission is essential for producing vibrant colors in technologies like fluorescent lamps and LED screens. rsc.org The luminescence intensity of these phosphors can be significantly enhanced through co-doping with other elements. For instance, in gadolinium oxysulfide phosphors, the luminescence intensity was maximized at a Tb³⁺ doping concentration of 2mol%, and was further enhanced by 1.9 times with the co-doping of 60mol% La³⁺. ykcs.ac.cn
| Material | Key Property/Application | Notable Data | Reference |
|---|---|---|---|
| Terfenol-D (Terbium, Dysprosium, Iron alloy) | Magnetostriction | Largest room-temperature magnetostriction; Curie Temperature: 380°C. tdvib.com | tdvib.com |
| Gadolinium Oxysulfide Phosphor | Green Luminescence | Maximum luminescence at 2mol% Tb³⁺ doping; 1.9x enhancement with 60mol% La³⁺ co-doping. ykcs.ac.cn | ykcs.ac.cn |
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing Terbium(III) sulfate octahydrate with high purity?
- Methodology : Synthesis typically involves dissolving terbium oxide (Tb₄O₇) in sulfuric acid under controlled stoichiometric conditions. Excess acid is neutralized, and the solution is crystallized at 20–25°C to yield octahydrate crystals. Purity (>99.99% REO) is confirmed via inductively coupled plasma mass spectrometry (ICP-MS) and X-ray diffraction (XRD) to exclude lanthanide impurities .
- Critical Considerations : Maintain anhydrous conditions during crystallization to prevent contamination by lower hydrates. Monitor pH to avoid sulfate decomposition.
Q. How can the solubility of this compound in aqueous systems be experimentally determined?
- Procedure : Prepare saturated solutions at 20°C using ultrapure water. Filter undissolved solids, and quantify dissolved terbium via gravimetric analysis or UV-Vis spectroscopy with arsenazo III as a chelating agent. Reported solubility is 3.56 g/100 g H₂O at 20°C, with temperature-dependent deviations requiring calorimetric validation .
Q. What spectroscopic techniques are optimal for characterizing its structural and electronic properties?
- Approach :
- XRD : Resolve crystal symmetry (monoclinic, space group P2₁/n) and lattice parameters (e.g., a = 9.42 Å, b = 12.75 Å, c = 9.68 Å) .
- Photoluminescence : Use 488 nm excitation to observe Tb³⁺ emission bands (⁵D₄ → ⁷F₆,₅,₄,₃ transitions at 490 nm, 545 nm, 585 nm, 620 nm). Compare intensity ratios to assess ligand-field effects .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., atomic displacement parameters) be resolved?
- Analysis Workflow :
Cross-validate experimental data (e.g., Table 2 in vs. Table 5 in ) using Rietveld refinement in software like SHELX-90 .
Check for thermal motion anisotropy in displacement parameters (e.g., U₁₁ vs. U₂₂ for oxygen atoms).
Apply phase annealing to reduce phase ambiguity in low-resolution datasets .
- Example : Discrepancies in Tb–O bond lengths (2.36–2.49 Å) may arise from hydrate positional disorder, resolved via neutron diffraction or DFT simulations.
Q. What mechanisms explain energy transfer inefficiencies in Tb³⁺-doped systems using this compound?
- Theoretical Framework : Dexter’s theory of sensitized luminescence predicts dipole-dipole coupling between Tb³⁺ and potential sensitizers (e.g., Ce³⁺).
- Experimental Design :
- Measure luminescence lifetimes under pulsed laser excitation to calculate quantum yields.
- Dope with Ce³⁺ (1–5 mol%) and compare Förster resonance energy transfer (FRET) efficiency via Stern-Volmer plots.
Q. How do hydration state variations affect thermodynamic stability?
- Methodology :
- Perform thermogravimetric analysis (TGA) from 25°C to 400°C to identify dehydration steps (e.g., loss of 8 H₂O at 110–150°C).
- Calculate enthalpy changes (ΔH) via differential scanning calorimetry (DSC).
Safety and Handling
Q. What safety protocols are essential for handling this compound?
- Hazard Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
